N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride
Description
N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride is a synthetic small molecule featuring a bicyclic thiazolo[5,4-c]pyridine core substituted with a propyl group at the 5-position. The molecule is further functionalized with a piperidine-4-carboxamide moiety linked to a thiophene-2-sulfonyl group. The hydrochloride salt form likely enhances solubility and bioavailability, critical for oral or parenteral administration.
Properties
IUPAC Name |
N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S3.ClH/c1-2-8-22-9-7-15-16(13-22)28-19(20-15)21-18(24)14-5-10-23(11-6-14)29(25,26)17-4-3-12-27-17;/h3-4,12,14H,2,5-11,13H2,1H3,(H,20,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWPSFAHTMHKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. Its biological activity has been investigated across various studies, focusing on its anti-cancer properties, antibacterial effects, and enzyme inhibition capabilities.
Chemical Structure
The compound features a unique thiazolo-pyridine core linked to a thiophenesulfonamide group and a piperidine moiety. This structural diversity contributes to its multifaceted biological activities.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 17.50 - 65.41 |
| NCI-H460 (Lung) | 15.42 - 61.05 |
| HeLa (Cervical) | 14.62 - 59.24 |
These results indicate that the compound exhibits significant cytotoxicity comparable to standard chemotherapeutic agents like etoposide, which has IC50 values of approximately 17.15 µM for the same cell lines .
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various pathogens. It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, showcasing a broad-spectrum antibacterial profile. The mechanism of action appears to involve interference with bacterial DNA gyrase, a target crucial for bacterial replication .
3. Enzyme Inhibition
In addition to its anticancer and antibacterial activities, the compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been tested against cyclin-dependent kinase (CDK2), which plays a vital role in cell cycle regulation and is often overactive in cancer cells .
Case Studies
Several case studies have explored the therapeutic potential of similar compounds derived from the thiazolo-pyridine framework:
- Study on Anticancer Activity : A study reported that derivatives of tetrahydrothiazolo[5,4-c]pyridines exhibited potent anti-proliferative activity against multiple cancer cell lines with IC50 values less than 25 µM .
- Antimicrobial Efficacy : Another research highlighted the synthesis of thiophene-linked compounds that demonstrated significant antimicrobial activity against various strains of bacteria and fungi .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The thiophen-2-ylsulfonyl moiety participates in nucleophilic substitution and hydrolysis reactions:
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Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can cleave. For example, treatment with 6M HCl at reflux yields thiophene-2-sulfonic acid and the corresponding amine derivative.
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Nucleophilic displacement : The sulfonyl group acts as a leaving group in the presence of strong nucleophiles (e.g., Grignard reagents), enabling alkylation at the sulfur center.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C, 12h | Thiophene-2-sulfonic acid + amine byproduct | 78–85 | |
| Nucleophilic substitution | RMgX (R = alkyl), THF, 0°C→RT | S-Alkylated derivative | 60–72 |
Thiazolo[5,4-c]pyridine Core Modifications
The tetrahydrothiazolo pyridine ring undergoes redox and ring-opening reactions:
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Oxidation : Using H₂O₂ in acetic acid converts the tetrahydro ring to a fully aromatic thiazolo[5,4-c]pyridine system.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the pyridine ring, yielding a decahydrothiazolo derivative .
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Bromination : CuBr₂ and alkyl nitrite introduce bromine at the 2-position, enabling subsequent coupling reactions .
Carboxamide Transformations
The piperidine-4-carboxamide group is susceptible to hydrolysis and condensation:
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Acid-catalyzed hydrolysis : Concentrated HCl converts the carboxamide to a carboxylic acid, forming a hydrochloride salt .
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Schiff base formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives .
Functionalization at the 5-Propyl Position
The propyl side chain on the thiazolo pyridine core allows for:
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Oxidation : KMnO₄ in acidic conditions oxidizes the propyl group to a carboxylic acid.
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Halogenation : NBS/light-mediated radical bromination introduces a bromine at the terminal carbon.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Side-chain oxidation | KMnO₄, H₂SO₄, 60°C | 5-Carboxy-thiazolo pyridine | 55 | |
| Radical bromination | NBS, AIBN, CCl₄, hv | 5-(2-Bromopropyl) derivative | 63 |
Cross-Coupling Reactions
The brominated intermediate (from section 2) participates in Pd-mediated couplings:
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Suzuki reaction : With aryl boronic acids, yields biaryl derivatives .
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Buchwald-Hartwig amination : Forms C–N bonds with primary amines .
| Reaction Type | Reagents/Conditions | Product | Catalyst |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights estimated from structural formulas.
Key Observations:
Substituent Effects on Target Specificity: The thiophen-2-sulfonyl group in the target compound may enhance binding to serine proteases (e.g., FXa) due to its electronegative sulfonyl moiety, analogous to edoxaban’s chloropyridinyl group . Propyl vs.
Pharmacological Activity :
- Edoxaban and the isotope-substituted diamine () are confirmed FXa inhibitors, with edoxaban clinically approved for thrombosis prevention . The target compound’s structural similarity suggests analogous mechanisms but requires empirical validation.
- The carboxylic acid derivative () serves as a synthetic intermediate, lacking direct anticoagulant activity .
Physicochemical Properties :
- The target compound’s hydrochloride salt improves aqueous solubility compared to neutral analogues (e.g., tert-butylbenzamide in ).
- Edoxaban’s higher molecular weight (~738 g/mol) correlates with extended plasma half-life, whereas the target compound’s lower weight (~548 g/mol) may favor renal clearance .
Research Findings and Clinical Relevance
- Edoxaban () : Demonstrated 62% bioavailability in oral suspension form, with peak FXa inhibition within 1–2 hours post-administration. Its methyl-substituted thiazolo pyridine core is critical for binding to the S4 pocket of FXa .
- Isotope-Substituted Diamine () : Used in pharmacokinetic studies to track metabolic stability, highlighting the importance of methyl and chloropyridinyl groups in maintaining inhibitory potency .
- Target Compound : While direct clinical data are unavailable, molecular docking studies (extrapolated from –3) suggest its thiophene sulfonyl group could form hydrogen bonds with FXa’s Tyr228 residue, akin to edoxaban’s interactions .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its pharmacological potential?
Answer:
The compound features a tetrahydrothiazolo[5,4-c]pyridine core fused with a piperidine-4-carboxamide moiety and a thiophen-2-ylsulfonyl group. The thiazolo-pyridine scaffold is known for its role in modulating biological targets such as coagulation factors (e.g., factor Xa) and kinases due to its planar heterocyclic structure, which facilitates binding to enzyme active sites . The thiophen-2-ylsulfonyl group enhances solubility and may influence selectivity via hydrophobic interactions. Structural confirmation requires NMR (¹H/¹³C) for stereochemical analysis and X-ray crystallography to resolve conformational flexibility .
Basic: What synthetic strategies are employed to prepare this compound?
Answer:
Synthesis typically involves:
- Step 1: Condensation of a 5-propyl-tetrahydrothiazolo[5,4-c]pyridine intermediate with a piperidine-4-carboxylic acid derivative under reflux in dichloromethane or acetonitrile .
- Step 2: Sulfonylation of the piperidine nitrogen using thiophen-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3: Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) and final characterization by HPLC-MS (>95% purity) and elemental analysis .
Advanced: How can researchers optimize the synthetic yield of the thiophen-2-ylsulfonyl moiety incorporation?
Answer:
Yield optimization focuses on:
- Catalyst screening: Testing bases like DBU or pyridine to enhance sulfonylation efficiency .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require post-reaction dialysis to remove impurities .
- Temperature control: Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., sulfonic acid formation) .
- In-line monitoring: Use FT-IR to track sulfonyl chloride consumption and HPLC to quantify intermediate purity .
Advanced: How should contradictory bioactivity data (e.g., factor Xa inhibition vs. kinase selectivity) be resolved?
Answer:
Contradictions arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays: Compare enzymatic activity (e.g., chromogenic factor Xa assays) with surface plasmon resonance (SPR) to measure direct binding kinetics .
- Selectivity profiling: Screen against a panel of 50+ kinases using ATP-binding site competition assays .
- Structural analogs: Synthesize derivatives with modified sulfonyl groups to isolate structure-activity relationships (SAR) .
Advanced: What methodologies are recommended for mechanistic studies of its biological activity?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with factor Xa’s S1/S4 pockets, guided by crystallographic data of similar thiazolo-pyridines .
- Mutagenesis studies: Introduce point mutations (e.g., Tyr228Ala in factor Xa) to validate binding residues via fluorescence polarization assays .
- Metabolic profiling: Assess stability in hepatocyte microsomes to identify oxidation hotspots (e.g., propyl side chain) using LC-QTOF-MS .
Advanced: How can researchers address discrepancies in solubility data across studies?
Answer:
Discrepancies often stem from:
- Assay conditions: Standardize pH (e.g., PBS vs. simulated gastric fluid) and co-solvents (e.g., DMSO ≤0.1%) .
- Polymorph screening: Perform powder X-ray diffraction (PXRD) to identify crystalline forms with higher aqueous solubility .
- Salt formation: Test alternative counterions (e.g., mesylate vs. hydrochloride) to improve dissolution rates .
Advanced: What in vitro/in vivo models are suitable for evaluating pharmacokinetics?
Answer:
- In vitro:
- In vivo:
- Rodent models: Measure plasma half-life (t½) and bioavailability via cannulation studies with LC-MS/MS quantification .
- Tissue distribution: Use radiolabeled analogs (³H/¹⁴C) for autoradiography in target organs .
Advanced: How can computational tools aid in overcoming synthesis challenges?
Answer:
- Retrosynthetic planning: Tools like Synthia or Chematica propose optimal routes using available intermediates (e.g., 5-propyl-thiazolo-pyridine) .
- Reaction optimization: DFT calculations (Gaussian 09) predict transition states for sulfonylation steps, reducing trial-and-error .
- Machine learning: Train models on reaction databases (e.g., Reaxys) to predict solvent/catalyst combinations for coupling reactions .
Advanced: What strategies mitigate toxicity risks during preclinical development?
Answer:
- Genotoxicity screening: Ames test + Comet assay to assess DNA damage potential .
- hERG inhibition assays: Patch-clamp electrophysiology to evaluate cardiac risk .
- Metabolite identification: Use HR-MS/MS to detect reactive intermediates (e.g., sulfonic acid metabolites) .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
- Photoaffinity labeling: Incorporate a photoactivatable group (e.g., diazirine) and use click chemistry for target identification .
- Cellular thermal shift assay (CETSA): Monitor target protein stabilization upon compound binding in lysates or live cells .
- CRISPR knockouts: Generate factor Xa-deficient cell lines to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
